molecular formula C8H14O B12571338 Oct-6-en-4-one CAS No. 185678-49-3

Oct-6-en-4-one

Cat. No.: B12571338
CAS No.: 185678-49-3
M. Wt: 126.20 g/mol
InChI Key: SPZVKYOVPXXVMX-UHFFFAOYSA-N
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Description

Oct-6-en-4-one is an organic compound characterized by its unique structure, which includes a double bond and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Oct-6-en-4-one can be synthesized through several methods. One common approach involves the [4+3] cycloaddition reaction. For example, the synthesis of 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one involves the reaction of 2-chloropentan-3-one with furan in the presence of triethylamine and water . Another method involves the use of sulfuryl chloride and carbon tetrachloride to chlorinate pentan-3-one, followed by cycloaddition with furan .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions using readily available starting materials and common reagents. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oct-6-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Oct-6-en-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oct-6-en-4-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the double bond and the ketone group, which can participate in nucleophilic addition and other reactions. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or synthetic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oct-6-en-4-one is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

185678-49-3

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

oct-6-en-4-one

InChI

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h3,5H,4,6-7H2,1-2H3

InChI Key

SPZVKYOVPXXVMX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC=CC

Origin of Product

United States

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